molecular formula C8H6ClNO B2717244 4-Chloro-3-methylphenyl isocyanate CAS No. 51488-20-1

4-Chloro-3-methylphenyl isocyanate

Cat. No. B2717244
CAS RN: 51488-20-1
M. Wt: 167.59
InChI Key: CXYBLHZWJJNVQE-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .


Synthesis Analysis

This compound is formed during the photochemical degradation of linuron . It has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.59 .


Chemical Reactions Analysis

4-Chloro-3-methylphenyl isocyanate is water-reactive. It decomposes in water, releasing flammable, toxic, or corrosive gases . It reacts exothermically with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .


Physical And Chemical Properties Analysis

4-Chloro-3-methylphenyl isocyanate is a colorless liquid with an acrid odor . It is denser than water . Its refractive index is 1.557 , and it has a boiling point of 107 °C .

Scientific Research Applications

Vibrational Spectra and Ab Initio/DFT Analysis

Research on 4-Chloro-3-methylphenyl isocyanate includes studies of its vibrational spectra. Doddamani et al. (2007) conducted a detailed analysis of the Raman and infrared spectra for various chloro-methylphenyl isocyanates, including 4-chloro-3-methylphenyl isocyanate. They utilized ab initio and density functional theory calculations to understand energies, vibrational frequencies, and other molecular characteristics (Doddamani et al., 2007).

Synthesis of DNA Adducts

Another significant application area is the synthesis of DNA adducts. Beyerbach et al. (2006) explored the formation of DNA adducts from 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate. They synthesized and characterized these adducts, providing a method for biomonitoring exposure to these compounds (Beyerbach et al., 2006).

Reactions with Amino Acids

Arylisocyanates, including 4-methylphenyl isocyanate, have been studied for their reactions with amino acids. Sabbioni et al. (1997) investigated the formation of various adducts through reactions with tripeptides and single amino acids. This research is crucial in understanding the biological interactions of these compounds (Sabbioni et al., 1997).

Biphasic Method for N-methylcarbamates

In chemical synthesis, 4-nitrophenyl N-methylcarbamate, an alternative to toxic methyl isocyanate, was synthesized using a biphasic method involving 4-nitrophenyl chloroformate. This research by Peterson et al. (2006) demonstrates the potential of using alternative methods for producing carbamates (Peterson et al., 2006).

Polyurethane Production and Chlorine Transfer

The role of phenyl and 4-methylphenyl isocyanide dichlorides in polyurethane production chains was studied by Callison et al. (2012). They provided insights into the conditions for chlorine transfer, crucial for understanding the chemistry involved in polyurethane production (Callison et al., 2012).

Allophanate Formation in Isocyanates

Lapprand et al. (2005) investigated the reactions between polyisocyanates and aryl–alkyl diurethanes, focusing on conditions that lead to allophanate formation. This study is key in understanding the chemical behavior of isocyanates in high-temperature environments (Lapprand et al., 2005).

Safety And Hazards

This compound is toxic by ingestion, inhalation, and skin absorption . It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-4-isocyanato-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYBLHZWJJNVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl isocyanate

Synthesis routes and methods

Procedure details

To the stirred mixture of 4-chloro-3-methylaniline (F1, 1.01 g, 7.13 mmol) and triethylamine (866 mg, 8.56 mmol) in methylene chloride (20 mL) at −20° C. under nitrogen was added phosgene solution (0.15 weight/weight in toluene, 6.15 g, 9.13 mmol) dropwise over 5 min. After addition, the reaction mixture was warmed up to room temperature over 2 h, and then stirred at room temperature for another 2 h. After this time, the reaction mixture was cooled to 0° C., and slowly quenched with saturated aqueous sodium bicarbonate (30 mL). The mixture was extracted with ethyl acetate (100 mL). The organic extract was washed with 2 M hydrochloric acid (50 mL), brine (30 mL), dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was triturated with methylene chloride (40 mL) and filtered. The filtrate was concentrated under reduced pressure to provide compound F2 as a light brown liquid (1.08 g, 90%): 1H NMR (300 MHz, CDCl3) δ 7.27 (d, J=8.4 Hz, 1H), 6.97 (d, J=2.4 Hz, 1H), 6.88-6.84 (m, 1H), 2.34 (s, 3H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
866 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Yield
90%

Citations

For This Compound
5
Citations
Y Lin, J Zhou, J Tang, W Tang - researchgate.net
… By following our early protocol [1], the solution of pyridine (10 mL) which dissolved N 3 -CD (3.8 g, 3.2 mmol) was added with 4-chloro-3-methylphenyl isocyanate (11.7 g, 69.8 mmol). …
Number of citations: 0 www.researchgate.net
S Prebihalo, A Brockman, J Cochran… - … of Chromatography A, 2015 - Elsevier
… : 4-chloro-3-nitrophenyl isocyanate, 3-chloro-2-methylphenyl isocyanate, 4-chloro-2-methylphenyl isocyanate, 2-chloro-6-methylphenyl isocyanate, 4-chloro-3-methylphenyl isocyanate …
Number of citations: 56 www.sciencedirect.com
MM Khan, ZS Breitbach, A Berthod… - Journal of Liquid …, 2016 - Taylor & Francis
… Others, 4-chloro-3-methylphenyl isocyanate, 4-chloro-3-nitrophenyl isocyanate, and 4-chloro-2-methylphenyl isocyanate were obtained from SynQuest Labs, Inc. (Alachua, FL, USA), …
Number of citations: 12 www.tandfonline.com
MAM Khan - 2017 - rc.library.uta.edu
… Among the new CSPs, the 4-chloro-3-methylphenyl isocyanate derivative of CF6 generally showed highest resolving powers for most of the tested. The derivatized CSP with ortho …
Number of citations: 0 rc.library.uta.edu
J Tang, S Zhang, Y Lin, J Zhou, L Pang, X Nie… - Scientific Reports, 2015 - nature.com
… By adopting the same procedure for 2a, 4-chloro-3-methylphenyl isocyanate (18.36 g, 109.6 mmol) was used to afford (4-chloro-3-methyl)phenylcarbamated CD 2b as a white solid (…
Number of citations: 34 www.nature.com

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